1,2,3,4-Tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride
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Overview
Description
2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives .
Scientific Research Applications
2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is used in the development of chiral catalysts and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly by inhibiting enzymes involved in neurotransmitter degradation . This modulation can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases .
Comparison with Similar Compounds
2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride can be compared with other tetrahydroisoquinoline derivatives such as:
1,2,3,4-tetrahydroisoquinoline: A simpler analog with similar biological activities but lacking the benzyl and phenyl substitutions.
N-benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-inflammatory properties.
8-phenyl-1,2,3,4-tetrahydroisoquinoline: Shares structural similarities but differs in its substitution pattern and biological activities.
The uniqueness of 2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties .
Properties
CAS No. |
69381-52-8 |
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Molecular Formula |
C22H22ClN |
Molecular Weight |
335.9 g/mol |
IUPAC Name |
2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C22H21N.ClH/c1-3-8-18(9-4-1)16-23-15-14-20-12-7-13-21(22(20)17-23)19-10-5-2-6-11-19;/h1-13H,14-17H2;1H |
InChI Key |
PTQLFCVMYMCDGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C[NH+](CC2=C1C=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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